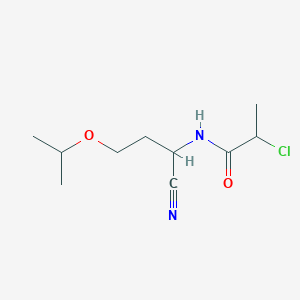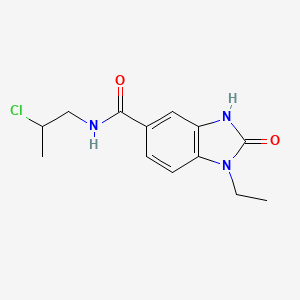![molecular formula C14H25ClN2O4 B7432127 Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate, also known as Boc-Asn-(O-2-Cl-2-Pr)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is not fully understood. However, it is believed that the compound may act as a protease inhibitor by binding to the active site of enzymes and preventing their activity. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH may also act as a modulator of protein-protein interactions, which are critical for various biological processes.
Biochemical and Physiological Effects:
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of various proteases, including trypsin and chymotrypsin. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been shown to modulate the activity of various enzymes involved in cellular signaling pathways, including protein kinase C (PKC) and phospholipase D (PLD).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is its stability and ease of use in peptide synthesis. The compound is also relatively inexpensive and readily available from commercial suppliers. However, one of the main limitations of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is its potential toxicity, which may limit its use in certain applications. Additionally, the compound may have limited solubility in certain solvents, which may affect its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH in scientific research. One potential application is in the development of novel therapeutics for cancer and infectious diseases. Additionally, the compound may be used in the development of new tools for studying protein-protein interactions and cellular signaling pathways. Finally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH may also be used in the development of new materials with unique properties, such as hydrogels and nanoparticles.
Synthesemethoden
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH can be synthesized using a multi-step process involving the protection and deprotection of various functional groups. The synthesis typically involves the reaction of tert-butyl 2-amino-3-(2-chloropropanoylamino)propanoate with N-Boc-L-asparagine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using an acid such as trifluoroacetic acid (TFA) to yield Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been used in various scientific research applications, including peptide synthesis, drug discovery, and chemical biology. The compound is commonly used as a building block for the synthesis of peptides and peptidomimetics due to its stability and ease of use. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been used in drug discovery to develop novel therapeutics for various diseases, including cancer and infectious diseases.
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O4/c1-9(15)12(19)17(8-7-16-11(3)18)10(2)13(20)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJCPJQBRUULHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N(CCNC(=O)C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(3-chloro-5-methoxybenzoyl)-methylamino]propan-2-yl]-4-methylfuran-2-carboxamide](/img/structure/B7432045.png)
![N-[1-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]cyclobutyl]-4-chloro-3-fluorobenzamide](/img/structure/B7432047.png)
![2-[1,3-benzodioxol-4-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432064.png)
![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[2-[cyclopropyl(propan-2-yl)amino]ethyl-(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B7432069.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432074.png)
![N-[2-[ethoxy(methyl)amino]-2-oxoethyl]-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432078.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-(2-bromoprop-2-enyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432098.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)
![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)


![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)